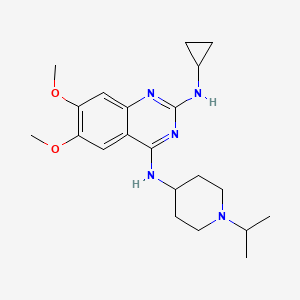
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZT-12-037-01は、セリン/スレオニンキナーゼ19(STK19)の強力かつ選択的な阻害剤です。 これはATP競合阻害剤であり、in vitroおよびin vivoの両方で、がん遺伝子NRAS駆動によるメラノサイトの悪性形質転換とメラノーマの増殖を効果的に阻止します 。この化合物は、STK19に対して高い選択性と親和性を示しており、がん研究において貴重なツールとなっています。
作用機序
ZT-12-037-01は、STK19のATP結合部位に結合することにより効果を発揮し、そのキナーゼ活性を阻害します。これにより、メラノサイトの増殖と腫瘍の増殖を促進するシグナル伝達経路における重要なステップであるNRASのリン酸化が阻止されます。 NRASリン酸化の阻害は、癌細胞の増殖の抑制とアポトーシスの増加につながります .
6. 類似の化合物との比較
ZT-12-037-01は、STK19に対する高い選択性と親和性においてユニークです。類似の化合物には以下が含まれます。
WNK463: 異なる標的特異性を有する別のキナーゼ阻害剤.
ULK1 Rabbit Recombinant mAb: 異なるキナーゼを標的とするモノクローナル抗体.
SRPIN340: セリン/アルギニンリッチタンパク質キナーゼの選択的阻害剤.
ZT-12-037-01は、STK19の特異的な阻害とそのNRAS駆動によるメラノサイトの悪性形質転換の阻止における有効性により際立っています .
生化学分析
Biochemical Properties
ZT-12-037-01 is an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS, a major isoform of the Ras family . It displays extremely high kinase selectivity . The compound has a potent inhibitory activity against STK19 with an IC50 of 24.04 nM .
Cellular Effects
In cellular contexts, ZT-12-037-01 has been shown to significantly inhibit mutant NRAS-STK19-driven melanocyte colony formation and proliferation . It effectively blocks oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth in vitro .
Molecular Mechanism
The molecular mechanism of action of ZT-12-037-01 involves a high-affinity interaction with the STK19 protein . It acts as an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS . This inhibition of NRAS phosphorylation is both dose- and time-dependent .
Dosage Effects in Animal Models
In animal models, ZT-12-037-01 has been shown to inhibit the growth of SK-MEL-2 xenograft melanoma in a dose-dependent manner
準備方法
合成経路と反応条件: ZT-12-037-01は、多段階の有機合成プロセスによって合成されます反応条件は通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、反応温度を慎重に制御して収率と純度を最適化します .
工業生産方法: ZT-12-037-01の工業生産には、ラボ規模の合成プロセスをスケールアップすることが含まれます。これには、大規模生産のための反応条件の最適化、最終製品の一貫性のある品質と純度の確保が含まれます。 この化合物は通常、固体形態で製造され、低温で保管することにより安定性が維持されます .
化学反応の分析
反応の種類: ZT-12-037-01は主にリン酸化阻害反応を起こします。 これはATP競合阻害剤として作用し、STK19のATP結合部位に結合し、下流ターゲットのリン酸化を阻害します .
一般的な試薬と条件:
生成される主な生成物: ZT-12-037-01の作用の主な生成物は、NRASリン酸化の阻害であり、メラノサイトの増殖と腫瘍の増殖の抑制につながります .
科学的研究の応用
ZT-12-037-01は、科学研究においていくつかの用途があります。
類似化合物との比較
ZT-12-037-01 is unique in its high selectivity and affinity for STK19. Similar compounds include:
WNK463: Another kinase inhibitor with a different target specificity.
ULK1 Rabbit Recombinant mAb: A monoclonal antibody targeting a different kinase.
SRPIN340: A selective inhibitor of serine/arginine-rich protein kinases.
ZT-12-037-01 stands out due to its specific inhibition of STK19 and its effectiveness in blocking NRAS-driven melanocyte malignant transformation .
生物活性
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H31N5O2 with a molecular weight of 385.512 g/mol. The compound features a quinazoline core substituted with a cyclopropyl group and an isopropylpiperidine moiety, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play critical roles in cell signaling and cancer progression.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for cancer therapeutics.
- Neuroprotective Effects : Its structural components indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar quinazoline derivatives have provided insights into how modifications influence biological activity. For instance:
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| 6a | 4-Methyl | 0.056 ± 0.005 |
| 6b | 4-Ethyl | 0.126 ± 0.007 |
| 6c | Trans-4-Methyl | 0.020 ± 0.002 |
| 6d | 4-Methoxyl | 0.251 ± 0.018 |
| 6e | 4,4-Dimethyl | 0.431 ± 0.042 |
These data indicate that specific substitutions can significantly enhance or reduce the potency of the compounds against their targets .
Case Studies and Research Findings
- Inhibition of ALK : A study demonstrated that modifications to the piperidine group in related compounds resulted in varying degrees of ALK inhibition. For example, a derivative showed an IC50 value of 21.3 nM, indicating strong activity against ALK .
- Anticancer Potential : Research has highlighted the anticancer potential of quinazoline derivatives, with some exhibiting significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds have suggested that they may modulate neurotransmitter systems effectively, which could lead to therapeutic applications in neurodegenerative diseases .
特性
IUPAC Name |
2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQJTHMSLYMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














